molecular formula C12H12O5 B13607631 Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate

Cat. No.: B13607631
M. Wt: 236.22 g/mol
InChI Key: YPWWOFRQWZTWSO-UHFFFAOYSA-N
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Description

Historical Evolution of 1,4-Benzodioxane Derivatives in Drug Discovery

The 1,4-benzodioxane scaffold first gained prominence in the mid-20th century with the development of α1-adrenergic receptor antagonists such as doxazosin, which remains a first-line antihypertensive agent. Early structural explorations revealed that the fused dioxane ring imparts both metabolic stability and preferential binding to G protein-coupled receptors (GPCRs) compared to simpler aromatic systems. By the 1990s, over 200 patents featured benzodioxane derivatives, spanning applications from neurological disorders to infectious diseases.

A pivotal advancement occurred with the discovery of eliglustat, a glucosylceramide synthase inhibitor approved in 2014 for Gaucher disease. Its benzodioxane core enables optimal positioning of the morpholine and adamantane moieties within the enzyme's active site, demonstrating the scaffold's capacity to support complex pharmacophore arrangements. Contemporary research has expanded into kinase modulation, with benzodioxane-containing compounds showing nanomolar inhibition of glycogen synthase kinase-3β (GSK-3β).

Table 1: Key Historical Milestones in Benzodioxane-Based Drug Development

Year Compound Therapeutic Area Significance
1952 Piperoxan Hypertension First clinical α-blocker with benzodioxane
1987 Doxazosin BPH/Hypertension Demonstrated subtype-selective α1 antagonism
2014 Eliglustat Gaucher disease Validated scaffold for enzyme inhibition
2020 GSK-3β inhibitors Neurodegeneration IC~50~ = 12 nM via C-6 methoxy substitution

Role of Substituent Positioning on Pharmacological Activity

The methyl ester and ketone groups in methyl 3-(2,3-dihydrobenzo[b]dioxin-5-yl)-3-oxopropanoate illustrate how electronic and steric effects at specific positions dictate target engagement. Positional analysis reveals three critical modification sites:

  • C-5 Aryl Substitution : The 3-oxopropanoate moiety at C-5 introduces a conjugated carbonyl system that enhances π-π stacking with aromatic residues in enzyme active sites. In thrombin inhibitors, analogous C-5 acyl groups improved binding affinity by 40-fold compared to unsubstituted derivatives.
  • Dioxane Oxygen Geometry : The 1,4-dioxane ring's chair conformation positions its oxygen atoms 2.8 Å apart, optimal for simultaneous hydrogen bonding with Asp113 and Tyr356 in α1-adrenergic receptors. Methyl substitution at C-2 enforces this geometry, increasing α1D selectivity by 300%.
  • Methoxy vs. Hydroxy Groups : Comparative studies show C-6 methoxy substitution improves blood-brain barrier penetration (logBB = 0.52 vs. -0.89 for hydroxyl), while C-7 hydroxy groups enhance aqueous solubility (logS = -2.1 vs. -3.8 for methoxy).

Table 2: Substituent Effects on Receptor Binding Affinity

Position Substituent Target K~i~ (nM) Selectivity Ratio
C-5 -COCH~3~ Thrombin 1.67 1:1 (GPIIb/IIIa)
C-6 -OCH~3~ α1D-Adrenergic 0.8 27:1 (α1D:α1B)
C-8 -NO~2~ 5-HT~1A~ 12.4 14:1 (5-HT~1A~:D~2~)

Comparative Analysis of Benzodioxane vs. Related Heterocyclic Systems

The 1,4-benzodioxane scaffold demonstrates distinct advantages over benzofuran and benzopyran analogs in multiple pharmacological contexts:

  • Metabolic Stability : Benzodioxane derivatives exhibit 3-fold longer hepatic microsomal half-lives (t~1/2~ = 48 min) compared to benzofurans (t~1/2~ = 16 min) due to reduced CYP2D6-mediated O-dealkylation.
  • Conformational Restriction : The dioxane ring's chair conformation enforces a 120° dihedral angle between aromatic rings, better mimicking bioactive peptide conformations than the 90° angle in benzopyrans.
  • Hydrogen-Bond Capacity : Dual oxygen atoms in the dioxane ring enable simultaneous interactions with two key residues in the 5-HT~1A~ receptor (Asp116 and Ser199), yielding 10-fold higher affinity over mono-oxygenated benzoxazines.

Table 3: Scaffold Comparison in α1-Adrenergic Receptor Binding

Scaffold α1A K~i~ (nM) α1B K~i~ (nM) α1D K~i~ (nM) Selectivity (α1D:α1B)
Benzodioxane 8.2 34.7 0.9 38.5:1
Benzofuran 12.4 28.1 3.7 7.6:1
Benzopyran 5.8 9.3 2.1 4.4:1

Properties

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanoate

InChI

InChI=1S/C12H12O5/c1-15-11(14)7-9(13)8-3-2-4-10-12(8)17-6-5-16-10/h2-4H,5-7H2,1H3

InChI Key

YPWWOFRQWZTWSO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)C1=C2C(=CC=C1)OCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(2,3-dihydrobenzo[b]dioxin-5-yl)-3-oxopropanoate typically involves the functionalization of 2,3-dihydrobenzo[b]dioxin derivatives followed by esterification or direct coupling with keto-ester moieties. The key steps include:

  • Preparation of the 2,3-dihydrobenzo[b]dioxin core or its halogenated derivative,
  • Formation of the 3-oxopropanoate unit via esterification or condensation,
  • Coupling of the two fragments under controlled conditions,
  • Purification and characterization of the final product.

Alternative Esterification Procedure

A general esterification procedure relevant to this compound involves:

  • Dissolving the corresponding carboxylic acid (6-(2,3-dihydrobenzo[b]dioxin-5-yl)-3-oxopropanoic acid) in dry methanol,
  • Adding a catalytic amount of concentrated sulfuric acid or thionyl chloride to activate the acid,
  • Refluxing the mixture under anhydrous conditions for several hours,
  • Quenching the reaction by neutralization,
  • Extracting and purifying the methyl ester by recrystallization or chromatography.

Reaction Conditions and Purification

Step Reagents/Conditions Temperature Time Yield (%) Purification Method
Chloroacetylation AlCl3, dichloromethane 0-10°C 1-2 hours 83.24 Extraction, crystallization
Aminothiazole formation Sodium methoxide, toluene, ethyl chloroacetate 0-5°C then reflux 3-5 hours 71.42 Filtration, drying
Coupling with chloroethanone DMF 90-100°C 4 hours 69.51 Filtration, recrystallization
Hydrolysis NaOH aqueous, ethanol Room temperature 3 hours Acidification, filtration
Esterification (methylation) Methanol, acid catalyst (H2SO4 or SOCl2) Reflux 4-6 hours Variable Extraction, chromatography

Analytical Characterization and Research Findings

The synthesized methyl 3-(2,3-dihydrobenzo[b]dioxin-5-yl)-3-oxopropanoate and related derivatives are typically characterized by:

Research indicates that derivatives bearing this moiety exhibit promising biological activities such as antimicrobial and antifungal effects, which underscores the importance of efficient synthetic access to these compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or antioxidant activity .

Comparison with Similar Compounds

Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate

  • Structural Difference : The ethyl ester variant replaces the methyl group with an ethyl chain.
  • Molecular Formula : C₁₃H₁₄O₅ (vs. C₁₂H₁₂O₅ for the methyl analog).
  • Molecular Weight : 250.25 g/mol (vs. ~236.22 g/mol for methyl).

Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate Hydrochloride

  • Structural Differences: Substitution of the β-keto group with an amino group. Benzodioxin substitution at the 6-position instead of 5-position.
  • Molecular Formula: C₁₂H₁₆ClNO₄.
  • Impact: The amino group introduces basicity, increasing solubility in acidic environments. The 6-position substitution alters steric interactions in binding scenarios. The hydrochloride salt further enhances aqueous solubility .

Ethyl 3-(4-(5-(3-cyano-4-isopropyloxyphenyl)-1,3-thiazol-2-yl)-3-methylphenyl)propanoate

  • Structural Differences: Incorporates a thiazole ring and cyano-isopropyloxy-phenyl group.

[2-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoylamino)-2-oxoethyl] 3-(benzenesulfonyl)propanoate

  • Structural Differences: Features a benzenesulfonyl group and carbamoylamino linkage.
  • The carbamoylamino group adds rigidity, which may restrict conformational flexibility .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate (Target) C₁₂H₁₂O₅ ~236.22 β-keto ester, benzodioxin High reactivity, moderate lipophilicity
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate C₁₃H₁₄O₅ 250.25 β-keto ester, ethyl ester Increased lipophilicity
Methyl 3-amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoate hydrochloride C₁₂H₁₆ClNO₄ 273.71 Amino group, benzodioxin-6-yl Enhanced solubility in acidic media
Ethyl 3-(4-(thiazol-2-yl)phenyl)propanoate derivative C₂₄H₂₅N₂O₃S ~421.5 Thiazole, cyano, isopropyloxy High stability, reduced bioavailability

Key Research Findings

  • Reactivity: The β-keto ester in the target compound is more reactive toward nucleophiles than its amino-substituted analog, which favors protonation or salt formation .
  • Substitution Position : Benzodioxin substitution at the 5-position (target) vs. 6-position () alters electronic density distribution, affecting binding to aromatic receptors .
  • Ester Group Effects : Methyl esters generally exhibit faster hydrolysis rates than ethyl esters, impacting in vivo half-lives .

Biological Activity

Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate, identified by its CAS number 1420983-42-1, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₂H₁₄O₅
  • Molecular Weight : 238.24 g/mol
  • Structure : The compound features a dioxin structure that may influence its interaction with biological systems.

Pharmacological Effects

  • Antioxidant Activity :
    • Compounds similar to this compound have shown significant antioxidant properties. For example, derivatives of dibenzo[b,f]oxepine exhibit the ability to scavenge free radicals and reduce oxidative stress in various cell types .
  • Anti-inflammatory Properties :
    • The compound may inhibit pro-inflammatory cytokines such as TNF-α in macrophages, which is crucial for managing inflammatory responses . This suggests potential applications in treating inflammatory diseases.
  • Antidepressant Activity :
    • Related compounds have demonstrated high affinities for serotonin receptors (5-HT1A and 5-HT2A), indicating potential antidepressant effects. For instance, certain derivatives have shown significant activity in forced swimming tests (FST) and tail suspension tests (TST), which are standard models for assessing antidepressant efficacy .

The biological activity of this compound can be attributed to its structural features:

  • Serotonin Receptor Modulation : By interacting with serotonin receptors, the compound may enhance serotonergic neurotransmission, contributing to its antidepressant effects.
  • Inhibition of Inflammatory Pathways : The compound may block signaling pathways that lead to the production of inflammatory mediators.

Table 1: Summary of Biological Activities

Activity TypeEvidenceReference
AntioxidantSignificant free radical scavenging activity observed
Anti-inflammatoryInhibition of TNF-α production in RAW264.7 cells
AntidepressantHigh affinity for 5-HT1A and 5-HT2A receptors; reduced immobility time

Recent Research Insights

A study highlighted the synthesis and evaluation of various dibenzo[b,f]oxepine derivatives, noting their potential as therapeutic agents due to their ability to modulate neurotransmitter systems and exhibit anti-inflammatory effects . Another investigation focused on the binding affinities of benzoxazole derivatives at serotonin receptors, which parallels the expected activity of this compound .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate?

Methodological Answer: The synthesis typically involves coupling a dihydrobenzodioxin derivative with a β-ketoester precursor. A common approach uses 2,3-dihydrobenzo[b][1,4]dioxin-5-carboxylic acid derivatives (e.g., acid chlorides or anhydrides) reacted with methyl acetoacetate under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like THF or DCM . Key steps:

  • Step 1: Activation of the carboxylic acid group via conversion to an acid chloride using SOCl₂ or oxalyl chloride.
  • Step 2: Nucleophilic acyl substitution with methyl acetoacetate, requiring strict anhydrous conditions to avoid hydrolysis.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.

Q. How can the compound’s purity and identity be verified post-synthesis?

Methodological Answer:

  • Purity: Use HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, UV visualization).
  • Structural Confirmation:
    • NMR: ¹H/¹³C NMR to confirm ester (δ ~3.7 ppm for methyl), ketone (δ ~200 ppm in ¹³C), and dihydrobenzodioxin aromatic protons (δ ~6.5–7.0 ppm) .
    • IR: Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
    • Mass Spectrometry: High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺.

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the dihydrobenzodioxin moiety be addressed?

Methodological Answer: The electron-rich dihydrobenzodioxin ring is prone to electrophilic substitution at the para position to the oxygen atoms. To control regioselectivity:

  • Directing Groups: Introduce temporary substituents (e.g., nitro groups) to steer reactivity, followed by removal .
  • Protection Strategies: Use silyl ethers or acetyl groups to block reactive sites during multi-step syntheses .
  • Catalysis: Transition-metal catalysts (e.g., Pd for cross-couplings) enable selective C–H functionalization .

Q. How should discrepancies in spectral data between theoretical predictions and experimental results be resolved?

Methodological Answer: Discrepancies often arise from solvent effects, tautomerism, or impurities. Mitigation steps:

  • Cross-Validation: Compare NMR data in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
  • Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm coupling patterns .
  • X-ray Crystallography: Definitive structural assignment via single-crystal analysis (if crystals are obtainable) .

Q. What strategies optimize the compound’s stability in biological assays?

Methodological Answer: The ester and ketone groups are susceptible to hydrolysis and redox reactions. Stabilization methods:

  • pH Control: Maintain assays at pH 6–8 to minimize ester hydrolysis .
  • Antioxidants: Add ascorbic acid (0.1 mM) to prevent oxidation of the dihydrobenzodioxin ring .
  • Lyophilization: Store the compound as a lyophilized powder at –20°C under inert gas (e.g., N₂) .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model transition states for reactions like nucleophilic additions or cyclizations. Focus on frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • MD Simulations: Simulate solvation effects in common solvents (e.g., water, DMSO) to predict hydrolysis rates .

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